4-tert-butylbenzyl 3,5-dimethoxybenzoate
Description
4-tert-Butylbenzyl 3,5-dimethoxybenzoate is a benzoate ester featuring a 3,5-dimethoxy-substituted aromatic ring linked via an ester bond to a 4-tert-butylbenzyl group. This structure combines electron-donating methoxy groups with a bulky tert-butyl substituent, which influences its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(4-tert-butylphenyl)methyl 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-20(2,3)16-8-6-14(7-9-16)13-24-19(21)15-10-17(22-4)12-18(11-15)23-5/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCDNAVAEFKXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Solubility and Steric Effects
- 4-tert-Butylbenzyl 3,5-Dimethoxybenzoate : The tert-butyl group significantly reduces water solubility compared to smaller alkyl or aromatic substituents. This aligns with trends observed in Cu(II) dimethoxybenzoates, where 3,5-dimethoxy substitution correlates with lower solubility (10⁻⁵–10⁻² mol/dm³) due to inductive and steric effects .
- (4-Phenylphenyl) 3,5-Dimethoxybenzoate : The biphenyl group increases molecular rigidity and lipophilicity, enhancing solubility in organic solvents but reducing aqueous solubility compared to the tert-butyl derivative .
- Methyl 3,5-Dimethoxybenzoate : The methyl ester group improves solubility relative to bulkier substituents, making it more suitable for applications requiring moderate polarity .
Thermal Stability and Decomposition
- In Cu(II) complexes, 3,5-dimethoxybenzoates exhibit distinct decomposition pathways influenced by methoxy group positioning. The tert-butyl group in this compound likely enhances thermal stability by resisting oxidative degradation, similar to tert-butyl-substituted ligands in diruthenium complexes .
Magnetic and Coordination Properties (Metal Complexes)
- Cu(II) 3,5-Dimethoxybenzoate : Forms antiferromagnetic dimers with a magnetic moment (µeff) of 1.75 BM at 298 K. The electron-withdrawing methoxy groups reduce electron density on carboxylate oxygens, weakening metal-oxygen bonds and increasing magnetic susceptibility .
- Ru(II) Amidate/Carboxylate Complexes : 3,5-Dimethoxybenzoate ligands in diruthenium complexes exhibit unique bridging modes and redox properties, highlighting the ligand's versatility in coordination chemistry .
Tabulated Comparison of Key Compounds
Mechanistic Insights and Functional Group Interactions
- Methoxy Groups : Electron-donating methoxy groups stabilize aromatic systems via resonance, directing electrophilic substitution and influencing ligand-metal interactions in coordination complexes .
- tert-Butyl Group : Enhances steric bulk, reducing reaction rates in nucleophilic substitutions but improving resistance to metabolic degradation in biological systems .
- Ester Functionality : The benzoate ester linkage allows for hydrolytic cleavage under basic conditions, a property exploited in prodrug design .
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